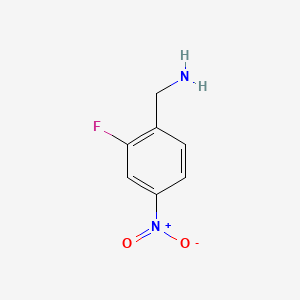

(2-Fluoro-4-nitrophenyl)methanamine

Description

(2-Fluoro-4-nitrophenyl)methanamine is a substituted benzylamine derivative featuring a fluorine atom at the 2-position and a nitro group at the 4-position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to its electron-withdrawing substituents, which modulate reactivity and biological activity. It is often synthesized as a hydrochloride salt (CAS: see ) for enhanced stability and solubility .

Properties

IUPAC Name |

(2-fluoro-4-nitrophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNBFQGEYYHVRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70669143 | |

| Record name | 1-(2-Fluoro-4-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937843-60-2 | |

| Record name | 1-(2-Fluoro-4-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions include the use of nitric acid and sulfuric acid for nitration, and subsequent reduction steps to introduce the amine group.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the careful handling of reagents and maintaining specific reaction conditions to achieve the desired product.

Chemical Reactions Analysis

(2-Fluoro-4-nitrophenyl)methanamine: undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso compounds or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine, resulting in the formation of different amines.

Substitution: The fluorine atom can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron and hydrochloric acid are often used.

Substitution: Nucleophiles like sodium hydroxide and aprotic solvents are employed.

Major Products Formed:

Oxidation: Nitroso derivatives and other oxidized products.

Reduction: Various amines, including secondary and tertiary amines.

Substitution: Substituted phenyl compounds.

Scientific Research Applications

(2-Fluoro-4-nitrophenyl)methanamine: has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in various medical conditions.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2-Fluoro-4-nitrophenyl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Differences

The halogen substituent (F, Br, I) significantly influences electronic and steric properties:

| Compound | Substituent (Position) | Molecular Weight | Key Properties |

|---|---|---|---|

| (2-Fluoro-4-nitrophenyl)methanamine | F (2), NO₂ (4) | 170.12 g/mol | High electronegativity, small atomic radius |

| (2-Bromo-4-nitrophenyl)methanamine | Br (2), NO₂ (4) | 231.03 g/mol | Larger atomic radius, polarizable |

| (2-Iodo-4-nitrophenyl)methanamine | I (2), NO₂ (4) | 278.05 g/mol | Largest atomic radius, redox-active |

Key Observations :

- Electron-withdrawing effects : Fluorine’s high electronegativity enhances the electron-deficient nature of the aromatic ring compared to Br or I .

- Steric hindrance : Iodine’s larger size may hinder reactivity in nucleophilic substitutions compared to fluorine .

Comparison with Other Structural Variants

(2-(4-Chlorophenyl)oxazol-4-yl)methanamine

- Structural differences : Incorporates an oxazole ring, enhancing π-stacking interactions. The chlorine atom at the 4-position reduces electron deficiency compared to nitro-substituted analogs .

- Bioactivity : Oxazole rings are associated with kinase inhibition, suggesting divergent applications compared to nitro-focused methanamines .

[4-(2,4-Difluorophenoxy)phenyl]methanamine

- Electronic profile: Dual fluorine substitution increases lipophilicity and metabolic stability compared to mono-fluoro derivatives. This compound (CAS: 228871-94-1) is used in drug discovery for CNS targets .

Biological Activity

(2-Fluoro-4-nitrophenyl)methanamine, a compound with significant biological activity, is primarily noted for its role as an antimicrobial agent and as an intermediate in the synthesis of various pharmaceuticals. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H7FN2O2. The presence of a fluorine atom and a nitro group on the phenyl ring significantly influences its reactivity and biological activity. The compound has been characterized for its interactions with biological systems, particularly its effects on bacterial ribosomal function.

The biological activity of this compound is closely related to its ability to inhibit bacterial protein synthesis. The compound interacts with bacterial ribosomes, preventing the synthesis of essential proteins necessary for bacterial growth and replication. This mechanism is crucial in its application as a precursor for synthesizing potent antibiotics like Linezolid, which is effective against Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Biological Activity Overview

The compound exhibits diverse biological activities, summarized in the following table:

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- Research indicates that this compound hydrochloride demonstrates significant antimicrobial properties, making it a valuable subject for further pharmacological studies .

- In vitro studies have shown that derivatives of this compound can lead to variations in antimicrobial potency, highlighting the importance of structural modifications .

- Nicotinic Acetylcholine Receptors :

-

Synthesis and Applications :

- The compound serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals. Its unique combination of functional groups enhances its reactivity compared to similar compounds .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (2-Fluoro-4-nitrophenyl)methanol | Contains hydroxyl group instead of amine | Less reactive than methanamine derivatives |

| (4-Fluoro-2-nitrophenyl)methanamine | Different positioning of fluorine and nitro | Potentially different biological activity |

| Linezolid | Contains oxazolidinone structure | Broad-spectrum antibiotic properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.